![molecular formula C20H32N4O5S B2522330 2-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate CAS No. 1351633-23-2](/img/structure/B2522330.png)
2-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate
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Description
2-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H32N4O5S and its molecular weight is 440.56. The purity is usually 95%.
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Scientific Research Applications
- The compound’s structural features make it a promising candidate for cancer therapy. Researchers have investigated its potential as an antiproliferative agent against various cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis .
- Given its piperazine moiety, this compound has been studied for its effects on the central nervous system (CNS). It shows affinity for certain neurotransmitter receptors, making it relevant for neuropharmacological research. Investigations into its potential as an antidepressant, anxiolytic, or antipsychotic agent are ongoing .
- The thiazole ring in the structure contributes to its antibacterial activity. Researchers have explored its effectiveness against Gram-positive and Gram-negative bacteria. Understanding its mode of action and potential synergy with existing antibiotics is crucial for combating drug-resistant strains .
- Inflammation plays a pivotal role in various diseases. This compound’s anti-inflammatory properties have attracted attention. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel disease .
- Some studies have investigated its impact on cardiovascular health. It may influence vascular tone, platelet aggregation, or endothelial function. Researchers aim to uncover its potential as a vasodilator or antiplatelet agent .
- The compound’s unique structure suggests possible interactions with metabolic pathways. Researchers have explored its effects on adipogenesis, lipid metabolism, and insulin sensitivity. It could be relevant for managing obesity or type 2 diabetes .
- Researchers use this compound as a chemical probe to identify novel drug targets. By studying its interactions with cellular proteins, they gain insights into biological pathways and potential therapeutic interventions .
- Its lipophilic nature and stability make it suitable for incorporation into drug delivery systems. Researchers explore its use in nanoparticles, micelles, or liposomes to enhance drug solubility and targeted delivery .
Anticancer Research
Neuropharmacology and CNS Disorders
Antibacterial Properties
Anti-inflammatory Applications
Cardiovascular Research
Metabolic Disorders and Obesity
Chemical Biology and Target Identification
Drug Delivery Systems
The Royal Society of Chemistry Chemical Biology and Target Identification Drug Delivery Systems
properties
IUPAC Name |
2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4OS.C2H2O4/c1-18(2,3)15-14-24-16(19-15)12-20-8-10-21(11-9-20)13-17(23)22-6-4-5-7-22;3-1(4)2(5)6/h14H,4-13H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRQKJISERFSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)N3CCCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate |
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